4-chloro-N-cycloheptylbenzamide
Description
4-Chloro-N-cycloheptylbenzamide is a benzamide derivative featuring a chloro-substituted benzene ring linked to a cycloheptyl group via an amide bond. Its molecular formula is C₁₅H₂₀ClN₃O₂ (molar mass: 309.79 g/mol), as identified in . The cycloheptyl substituent introduces conformational flexibility and increased lipophilicity compared to smaller alkyl or aromatic groups.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-chloro-N-cycloheptylbenzamide |
InChI |
InChI=1S/C14H18ClNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) |
InChI Key |
SJQLKBAAGMSVGW-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural and Physical Properties of Analogous Benzamides
Key Observations :
Cycloheptyl vs. Cyclohexyl :
- The cycloheptyl group in this compound increases steric bulk and lipophilicity compared to the cyclohexyl analog () . This may enhance membrane permeability in biological systems but reduce aqueous solubility.
- Cyclohexyl derivatives (e.g., 4-chloro-N-cyclohexylbenzamide) exhibit defined dihedral angles (5.9°) between the benzene ring and amide group, influencing crystal packing via N–H⋯O hydrogen bonds .
Alkyl vs. Aromatic Substituents :
- Methyl and benzyl groups () provide lower steric hindrance but reduced lipophilicity compared to cycloheptyl. For instance, 4-chloro-N-methylbenzamide forms hydrogen-bonded chains in its crystal structure .
- Aromatic substituents (e.g., phenyl, benzyl) enable π-π stacking interactions, which are absent in cycloheptyl derivatives. This difference could affect solid-state stability and receptor-binding affinity.
Electron-Withdrawing vs. Electron-Donating Groups: The chloro group on the benzene ring is electron-withdrawing, polarizing the amide bond and enhancing reactivity in nucleophilic substitutions (common across all analogs).
Functional Group Modifications
Hydroxycarbamimidoyl Derivatives :
- 4-Chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide () includes an additional hydroxycarbamimidoyl group, enabling hydrogen bonding and chelation with metal ions. This modification could enhance biological activity (e.g., enzyme inhibition) compared to the unsubstituted cycloheptyl analog.
Hydrazone and Sulfonamide Analogs :
- Compounds like 4-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide () and sulfonamide derivatives () highlight the diversity of benzamide applications, ranging from antimicrobial agents to kinase inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
